6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium
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Overview
Description
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium is a heterocyclic compound with the molecular formula C13H13N2O . It belongs to the beta-carboline family, which is known for its broad spectrum of biological activities. This compound is characterized by a pyridoindole structure, which is a common feature in many naturally occurring alkaloids .
Preparation Methods
The synthesis of 6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium typically involves the construction of the beta-carboline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the beta-carboline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro-beta-carbolines .
Scientific Research Applications
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, which increases dopamine content and provides neuroprotective effects . The compound also stimulates the expression of neurotrophic factors, which promote neurite outgrowth and protect dopaminergic neurons . These effects are mediated through pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium can be compared with other beta-carboline derivatives, such as:
9-Methyl-beta-carboline: This compound also inhibits monoamine oxidase activity and has neuroprotective properties.
6-Methoxy-beta-carboline: Similar to this compound, this compound is studied for its potential as a cholinesterase inhibitor.
The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N2O+ |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2,9-dimethylpyrido[3,4-b]indol-2-ium-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-14-6-5-10-11-7-9(16)3-4-12(11)15(2)13(10)8-14/h3-8H,1-2H3/p+1 |
InChI Key |
OEJPDCAOADNKRJ-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C3=C1C=[N+](C=C3)C |
Origin of Product |
United States |
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